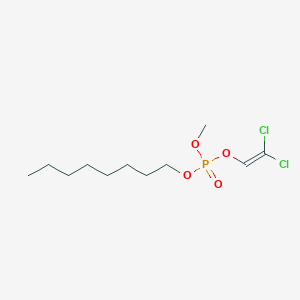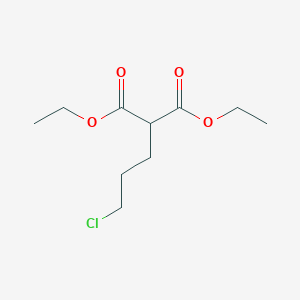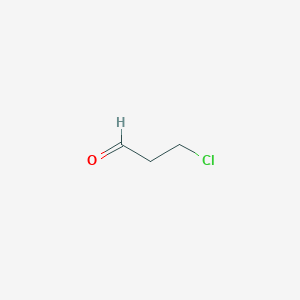
4-Aminopentan-2-one
Vue d'ensemble
Description
4-Aminopentan-2-one, also known as 4-amino-2-pentanone, is a chemical compound with the molecular formula C5H11NO and a molecular weight of 101.15 . It belongs to the family of aminoketones.
Molecular Structure Analysis
The InChI code for 4-Aminopentan-2-one is 1S/C5H11NO/c1-4(6)3-5(2)7/h4H,3,6H2,1-2H3 . This indicates that the molecule consists of a pentanone backbone with an amino group attached to the fourth carbon .Physical And Chemical Properties Analysis
4-Aminopentan-2-one is a compound with a molecular weight of 101.15 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Branched-Chain Amino Acid (BCAA) Metabolism
Branched-chain amino acids (BCAAs), as essential amino acids, engage in various physiological processes, such as protein synthesis, energy supply, and cellular signaling . The liver is a crucial site for BCAA metabolism, linking the changes in BCAA homeostasis with the pathogenesis of a variety of liver diseases and their complications . Given its structure, 4-Aminopentan-2-one could potentially play a role in these processes .
Liver Disease Research
Peripheral circulating BCAA levels show complex trends in different liver diseases . This complexity suggests that 4-Aminopentan-2-one, as a potential metabolite or precursor of BCAAs, could be used as a research tool to better understand these trends and the underlying mechanisms .
Nutritional Supplements
A significant amount of clinical research has utilized BCAA supplements in the treatment of patients with cirrhosis and liver cancer . Given the potential role of 4-Aminopentan-2-one in BCAA metabolism, it could potentially be used in the development of new nutritional supplements .
Safety and Hazards
Propriétés
IUPAC Name |
4-aminopentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(6)3-5(2)7/h4H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFKYVFWCVEVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406637 | |
| Record name | 4-aminopentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopentan-2-one | |
CAS RN |
19010-87-8 | |
| Record name | 4-aminopentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-aminopentan-2-one interact with copper(II) ions to form a complex?
A1: The research article describes how 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfa) reacts with copper(II) in the presence of ammonia. At elevated temperatures or upon standing, a Schiff base reaction occurs. In this reaction, the ammonia molecule reacts with the Hhfa, replacing an oxygen atom with a nitrogen atom to form 1,1,1,5,5,5-hexafluoro-4-aminopentan-2-one (Hhfacim). This Hhfacim then acts as a bidentate ligand, coordinating to the copper(II) ion through both the nitrogen atom of the amine group and the oxygen atom of the ketone group, forming the complex Cu(hfacim)2 [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)



![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)







![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)